molecular formula C16H12O5 B15074376 Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate CAS No. 24943-22-4

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate

Cat. No.: B15074376
CAS No.: 24943-22-4
M. Wt: 284.26 g/mol
InChI Key: FMXJBHKQHZUJOY-UHFFFAOYSA-N
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Description

This compound features a naphtho[2,3-c]furan core fused with an etheno bridge (4,9-etheno) and a methyl carboxylate group at position 3. The 1,3-dioxo groups and partial saturation (hexahydro) contribute to its stereochemical complexity and physicochemical properties.

Properties

CAS No.

24943-22-4

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 10,12-dioxo-11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2(7),3,5,14-tetraene-3-carboxylate

InChI

InChI=1S/C16H12O5/c1-20-14(17)10-4-2-3-7-8-5-6-9(11(7)10)13-12(8)15(18)21-16(13)19/h2-6,8-9,12-13H,1H3

InChI Key

FMXJBHKQHZUJOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3C=CC2C4C3C(=O)OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with a furan derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : Bulky groups (e.g., tert-butyl in 3k) increase molecular weight and viscosity, while electron-withdrawing groups (e.g., nitro in 3l) enhance reactivity .
  • Bridging Geometry: Etheno bridges (as in the target compound) introduce distinct stereochemical profiles compared to methano bridges .
  • Natural vs. Synthetic : Glycosylated derivatives (e.g., Compound 1 in ) exhibit higher solubility, whereas synthetic analogs prioritize lipophilicity for drug delivery .

Biological Activity

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate (CAS No. 24943-22-4) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a dioxo structure and is characterized by its unique naphtho-furan framework. The molecular formula is C16H12O5C_{16}H_{12}O_5 with a molecular weight of 284.26 g/mol. Its structural complexity suggests diverse interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models.
  • Antimicrobial Properties : Preliminary investigations suggest that methyl 1,3-dioxo derivatives may possess antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines in vitro.

The biological effects of this compound are likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are critical in inflammation and immune response.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 : Antioxidant Activity (Journal of Medicinal Chemistry)Demonstrated significant free radical scavenging ability comparable to established antioxidants.
Study 2 : Antimicrobial Efficacy (International Journal of Antimicrobial Agents)Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 : Anti-inflammatory Mechanisms (Phytotherapy Research)Reported reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

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